molecular formula C8H12N2 B061642 N-propylpyridin-4-amine CAS No. 179339-90-3

N-propylpyridin-4-amine

Cat. No. B061642
M. Wt: 136.19 g/mol
InChI Key: MRXDWLZIBLDFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propylpyridin-4-amine, also known as P4, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. P4 is a derivative of pyridine, a heterocyclic compound that is widely used in the pharmaceutical industry.

Mechanism Of Action

The exact mechanism of action of N-propylpyridin-4-amine is not fully understood. However, it is believed to act on several different targets in the body, including ion channels, receptors, and enzymes. N-propylpyridin-4-amine has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-propylpyridin-4-amine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Biochemical And Physiological Effects

N-propylpyridin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. N-propylpyridin-4-amine has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, N-propylpyridin-4-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of N-propylpyridin-4-amine is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of N-propylpyridin-4-amine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on N-propylpyridin-4-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine the optimal dosage and administration route for N-propylpyridin-4-amine in humans. In addition, further research is needed to fully understand the mechanism of action of N-propylpyridin-4-amine and its potential interactions with other drugs. Finally, studies on the long-term safety and efficacy of N-propylpyridin-4-amine in humans are needed to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-propylpyridin-4-amine involves the reaction of 4-chloropyridine and n-propylamine in the presence of a base. The reaction takes place at high temperature and pressure, and the resulting product is purified by column chromatography. The yield of N-propylpyridin-4-amine is typically high, and the purity can be confirmed by NMR spectroscopy.

Scientific Research Applications

N-propylpyridin-4-amine has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-propylpyridin-4-amine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-propylpyridin-4-amine has been studied for its ability to modulate the immune system and its potential use in cancer therapy.

properties

CAS RN

179339-90-3

Product Name

N-propylpyridin-4-amine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N-propylpyridin-4-amine

InChI

InChI=1S/C8H12N2/c1-2-5-10-8-3-6-9-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,9,10)

InChI Key

MRXDWLZIBLDFKG-UHFFFAOYSA-N

SMILES

CCCNC1=CC=NC=C1

Canonical SMILES

CCCNC1=CC=NC=C1

synonyms

1-Propanamine,N-4(1H)-pyridinylidene-(9CI)

Origin of Product

United States

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